molecular formula C17H14O4 B600369 6,4'-Dimethoxyflavone

6,4'-Dimethoxyflavone

Cat. No.: B600369
M. Wt: 282.29 g/mol
InChI Key: ANVFDWBCVDQNEZ-UHFFFAOYSA-N
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Description

6,4'-Dimethoxyflavone is a polymethoxyflavone of significant interest in biochemical and pharmacological research. This compound serves as a valuable scaffold for investigating the structure-activity relationships of flavones, particularly in modulating key protein targets. Recent studies highlight its potential research applications. Structurally similar methoxyflavones have been identified as potent inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2), an efflux transporter that contributes to multidrug resistance in cancer cells and affects the bioavailability of many drugs . In vitro studies on analogous compounds have demonstrated an ability to reverse transporter-mediated resistance to chemotherapeutic agents like SN-38 . Furthermore, related dimethoxyflavones are under investigation for their neuroprotective properties. Research in memory-impaired animal models suggests that compounds such as 5,7-dimethoxyflavone can modulate GABA and serotonin receptors, reduce neuroinflammation, and improve cognitive performance, positioning them as promising candidates for early intervention in neurodegenerative diseases . The crystal structure of 5,7-Dihydroxy-6,4'-dimethoxyflavone, a closely related compound, has been resolved, providing researchers with detailed molecular geometry for docking studies and rational drug design . As a research chemical, this compound is useful for exploring these and other biological mechanisms. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature for specific experimental protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)17-10-15(18)14-9-13(20-2)7-8-16(14)21-17/h3-10H,1-2H3

InChI Key

ANVFDWBCVDQNEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC

Synonyms

6-Methoxy-2-(4-Methoxy-phenyl)-Chromen-4-one

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,4'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

6,4'-Dimethoxyflavone, a member of the flavonoid family, is a naturally occurring organic compound that has garnered significant interest within the scientific community. Flavonoids, as a class, are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. The specific substitution pattern of methoxy groups in this compound influences its physicochemical properties and biological activity, making it a molecule of interest for further investigation and potential therapeutic applications. This guide provides a comprehensive overview of the synthesis and characterization of this important flavone, offering both theoretical insights and practical methodologies for researchers in the field.

I. Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established methods for flavone synthesis. The choice of a particular route often depends on the availability of starting materials, desired yield, and scalability. Two of the most common and reliable methods are the Baker-Venkataraman rearrangement and the oxidative cyclization of a chalcone intermediate.

A. The Baker-Venkataraman Rearrangement Route

This classical method involves the conversion of a 2'-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone core.

Conceptual Workflow:

A 2'-Hydroxy-5'-methoxyacetophenone C Esterification A->C B 4-Methoxybenzoyl chloride B->C D 2-(4-Methoxybenzoyloxy)-5-methoxyacetophenone C->D Pyridine E Baker-Venkataraman Rearrangement (Base-catalyzed) D->E F 1-(2-Hydroxy-5-methoxyphenyl)-3- (4-methoxyphenyl)propane-1,3-dione E->F KOH/Pyridine G Acid-catalyzed Cyclization F->G H This compound G->H H2SO4/AcOH A 2'-Hydroxy-5'-methoxyacetophenone C Claisen-Schmidt Condensation A->C B 4-Methoxybenzaldehyde B->C D 2'-Hydroxy-4,5'-dimethoxychalcone C->D NaOH or KOH E Oxidative Cyclization D->E F This compound E->F I2/DMSO

Figure 2: Chalcone cyclization route to this compound.

Causality Behind Experimental Choices:

  • Claisen-Schmidt Condensation: This base-catalyzed condensation reaction between an acetophenone and a benzaldehyde is a straightforward and efficient method for constructing the α,β-unsaturated ketone system of the chalcone.

  • Oxidative Cyclization: The conversion of the chalcone to the flavone requires an oxidizing agent. A system of iodine in dimethyl sulfoxide (DMSO) is a widely used and effective reagent for this transformation. [1]The iodine acts as a catalyst in the oxidative dehydrogenation process.

II. Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of this compound via Chalcone Cyclization

Step 1: Synthesis of 2'-Hydroxy-4,5'-dimethoxychalcone

  • In a round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1.66 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (50 mL).

  • To this solution, add a 50% aqueous solution of potassium hydroxide (10 mL) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

  • A yellow solid will precipitate. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it in a desiccator.

  • The crude chalcone can be purified by recrystallization from ethanol to afford bright yellow crystals.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the purified 2'-hydroxy-4,5'-dimethoxychalcone (2.84 g, 10 mmol) in dimethyl sulfoxide (DMSO) (30 mL).

  • Add a catalytic amount of iodine (approximately 0.25 g, 1 mmol) to the solution.

  • Heat the reaction mixture at 100-110 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

  • A solid precipitate will form. Filter the solid, wash it with water, and then dry it.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to obtain a crystalline solid.

III. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

A. Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the A and B rings, a singlet for the H-3 proton, and singlets for the two methoxy groups.
¹³C NMR Resonances for all 17 carbon atoms, including the carbonyl carbon, aromatic carbons, and the methoxy carbons.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₁₇H₁₄O₄, along with characteristic fragmentation patterns.
FTIR Characteristic absorption bands for the carbonyl group (C=O), aromatic C=C stretching, and C-O stretching of the ether linkages.

Table 1: Summary of expected spectroscopic data for this compound.

B. Data Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern. Key expected signals include:

    • A singlet for the H-3 proton, typically appearing around 6.5-7.0 ppm.

    • A set of signals for the protons on the A-ring (H-5, H-7, H-8). The specific coupling patterns and chemical shifts will depend on the substitution.

    • An AA'BB' system for the protons on the 4'-methoxyphenyl B-ring, with doublets for H-2'/H-6' and H-3'/H-5'.

    • Two distinct singlets for the methoxy groups, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of all carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C-4) is typically found downfield, around 175-180 ppm. The chemical shifts of the methoxy carbons are expected around 55-60 ppm. [2] 2. Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₇H₁₄O₄), the expected molecular ion peak [M]⁺ would be at m/z 282. The fragmentation pattern of flavonoids is well-studied and often involves retro-Diels-Alder (RDA) reactions, leading to characteristic fragments of the A and B rings. [3] 3. Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key absorption bands to look for include:

  • A strong absorption band around 1630-1650 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group (C=O) of the pyranone ring.

  • Bands in the region of 1500-1600 cm⁻¹ due to aromatic C=C stretching vibrations.

  • Strong C-O stretching bands for the ether linkages of the methoxy groups, typically observed in the 1000-1300 cm⁻¹ region.

IV. Safety and Handling

As with any chemical synthesis, proper safety precautions must be taken.

  • Reagents: Many of the reagents used, such as potassium hydroxide, sulfuric acid, and iodine, are corrosive or toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like ethanol, DMSO, and pyridine are flammable and may have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

V. Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic routes and the interpretation of analytical data, researchers can confidently prepare and validate this important flavonoid for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development. The methodologies outlined herein are robust and can be adapted for the synthesis of other related flavonoid derivatives.

VI. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gunda, G. K., & Kumar, S. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 01-08.

  • Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.

  • Zhang, J., et al. (2016). Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. Journal of Chinese Mass Spectrometry Society, 37(4), 313-320.

  • Fatokun, A. A., et al. (2014). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 171(12), 3096-3108.

  • Wen, L., et al. (2017). Structure, bioactivity, and synthesis of methylated flavonoids. Annals of the New York Academy of Sciences, 1398(1), 120-129.

  • Mahal, H. S., & Venkataraman, K. (1934). A new synthesis of flavones. Current Science, 4, 214-215.

  • Allan, J., & Robinson, R. (1924). A synthesis of flavones and flavonols. Journal of the Chemical Society, Transactions, 125, 2192-2195.

  • Doshi, R., et al. (2013). Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry, 29(4), 1615-1620.

Sources

The Botanical Architect: A Technical Guide to the Natural Sourcing and Isolation of 6,4'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of 6,4'-dimethoxyflavone. This document navigates the landscape of its natural origins, details meticulous protocols for its isolation and purification, and delves into its biosynthesis and chemical synthesis. Furthermore, it provides a thorough framework for its analytical characterization and touches upon its significant biological activities. This guide is structured to empower researchers with the foundational knowledge and practical insights required to harness the potential of this promising flavonoid.

Executive Summary: The Significance of this compound

Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitously present in the plant kingdom and are renowned for their wide spectrum of biological activities. Within this vast family, methoxylated flavones have garnered considerable attention due to their enhanced metabolic stability and bioavailability, which often translates to more potent pharmacological effects. This compound, a member of this esteemed group, has emerged as a molecule of interest, with preliminary studies suggesting its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. This guide provides the technical blueprint for its exploration, from natural sourcing to purified compound.

Natural Provenance: Identifying Botanical Sources

The distribution of this compound in the plant kingdom is not widespread, making the identification of rich botanical sources a critical first step for natural product chemists. While numerous plants produce dimethoxyflavones, specific isomers and their abundance can vary significantly.

Primary Botanical Sources

The most well-documented source of a closely related compound, 6,4'-dimethoxy-5,7-dihydroxyflavone, is Teucrium pilosum, a plant found in the Guizhou Province of China.[1] The genus Teucrium is known to be a rich source of various flavonoids. While direct quantification of this compound in other species is not extensively reported, the following plant families are known producers of various dimethoxyflavones and warrant investigation:

  • Lamiaceae: The family to which Teucrium belongs is a promising source.

  • Zingiberaceae: Notably, Kaempferia parviflora (black ginger), is a prominent source of various methoxyflavones, including 5,7-dimethoxyflavone.[2] While not the target compound, the prevalence of methoxylated flavones in this plant suggests the potential presence of other isomers.

  • Asteraceae: Plants within this family have also been identified as sources of various flavones.

  • Rutaceae: Various Citrus species are known to contain polymethoxylated flavones, primarily in their peels.

Table 1: Potential Botanical Sources of Dimethoxyflavones

Plant FamilyGenus/SpeciesCommon NameRelevant Dimethoxyflavone(s) Found
LamiaceaeTeucrium pilosum-6,4'-Dimethoxy-5,7-dihydroxyflavone[1]
ZingiberaceaeKaempferia parvifloraBlack Ginger, Thai Ginseng5,7-Dimethoxyflavone and other methoxyflavones[2]
AsteraceaeVarious-Various flavones
RutaceaeCitrus speciesCitrusPolymethoxylated flavones

Isolation and Purification: From Plant Matrix to Pure Compound

The successful isolation of this compound hinges on a systematic approach that begins with efficient extraction and is followed by meticulous chromatographic purification. The lipophilic nature of the two methoxy groups dictates the choice of solvents and chromatographic conditions.

Solvent Extraction: Liberating the Target Molecule

The initial step involves the extraction of the flavone from the dried and powdered plant material. The choice of solvent is paramount and is guided by the polarity of the target molecule.

Protocol 3.1.1: Maceration Extraction from Teucrium pilosum

This protocol is adapted from the successful isolation of the related 6,4'-dimethoxy-5,7-dihydroxyflavone.[1]

  • Plant Material: 30 kg of dried and powdered whole plant of Teucrium pilosum.

  • Extraction Solvent: 120 L of 95% Ethanol.

  • Procedure:

    • The powdered plant material is extracted with ethanol three times at room temperature.

    • The solvent is removed under vacuum to obtain a crude residue.

    • The residue is suspended in water and partitioned successively with ethyl acetate and n-butanol.

    • The ethyl acetate fraction, which will contain the less polar flavonoids, is collected for further purification.

Protocol 3.1.2: Optimized Ultrasound-Assisted Extraction (UAE) for Methoxyflavones from Kaempferia parviflora

This protocol is optimized for the extraction of methoxyflavones and can be adapted for other plant materials.[3]

  • Plant Material: Dried and powdered rhizomes of Kaempferia parviflora.

  • Extraction Solvent: 95% (v/v) Ethanol.

  • Procedure:

    • The solid-to-solvent ratio is maintained at 50.00 mL/g.

    • The mixture is subjected to ultrasound-assisted extraction for approximately 16 minutes.

    • The extract is then filtered and concentrated.

Column Chromatography: The Purification Workhorse

Column chromatography is the cornerstone of purifying this compound from the crude extract. Normal-phase chromatography using silica gel is a highly effective method.

Protocol 3.2.1: Silica Gel Column Chromatography

This protocol is based on the purification of 6,4'-dimethoxy-5,7-dihydroxyflavone from the ethyl acetate fraction of Teucrium pilosum extract.[1]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate (0-100% ethyl acetate).

  • Procedure:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Fractions containing the pure compound are combined and the solvent is evaporated to yield the purified this compound.

Caption: General workflow for the isolation and purification of this compound.

Alternative Sourcing: Chemical Synthesis

While natural product isolation is a primary route, chemical synthesis offers an alternative and often more scalable approach to obtaining this compound. The synthesis of flavones typically involves the condensation of an acetophenone derivative with a benzaldehyde derivative, followed by cyclization.

Protocol 4.1: Representative Synthesis of a Dimethoxyflavone

The following is a representative synthesis for a related dimethoxyflavone, which can be adapted for this compound by selecting the appropriate starting materials. This method involves a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization.[4]

  • Chalcone Formation (Claisen-Schmidt Condensation): A suitably substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., aqueous sodium hydroxide) in ethanol at room temperature.

  • Oxidative Cyclization: The resulting chalcone is then subjected to oxidative cyclization using a catalyst such as iodine in dimethyl sulfoxide (DMSO) to form the flavone ring.

G A Substituted 2'-hydroxyacetophenone C Chalcone Intermediate A->C Base (e.g., NaOH) B Substituted benzaldehyde B->C D This compound C->D Oxidative Cyclization (e.g., I2 in DMSO)

Caption: Synthetic pathway for dimethoxyflavones via chalcone intermediate.

The Blueprint of Nature: Biosynthesis

Understanding the biosynthetic pathway of this compound provides insights into its production in plants and opens avenues for metabolic engineering. The biosynthesis of flavonoids begins with the phenylpropanoid pathway.

The core flavonoid skeleton is assembled from precursors derived from the shikimate and acetate-malonate pathways. The specific methoxylation at the 6 and 4' positions is catalyzed by O-methyltransferases (OMTs), which are a diverse family of enzymes.[5]

  • Phenylpropanoid Pathway: The amino acid phenylalanine is converted to p-coumaroyl-CoA.

  • Flavonoid Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic C15 flavonoid skeleton.

  • Hydroxylation: The flavonoid backbone undergoes hydroxylation at various positions, catalyzed by cytochrome P450 monooxygenases.

  • O-Methylation: Specific O-methyltransferases (OMTs) then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups at the 6 and 4' positions of the flavonoid ring. The identification of the specific OMTs responsible for these methylations is an active area of research.[6][7][8]

G A Phenylalanine B p-Coumaroyl-CoA A->B Phenylpropanoid Pathway C Flavonoid Backbone B->C Chalcone Synthase (CHS) D Hydroxylated Flavone Intermediate C->D Hydroxylation E This compound D->E O-Methyltransferases (OMTs)

Sources

6,4'-Dimethoxyflavone: A Structural and Mechanistic Exploration of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6,4'-Dimethoxyflavone, a naturally occurring methoxyflavone, has emerged as a promising scaffold in drug discovery, exhibiting a compelling spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The strategic placement of methoxy groups at the 6 and 4' positions of the flavone core significantly influences its pharmacokinetic profile and target interactions, rendering it a subject of intense scientific scrutiny. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, delving into the molecular mechanisms that underpin its therapeutic potential. We will explore how structural modifications of the flavone backbone impact its efficacy and selectivity, offering field-proven insights for researchers engaged in the development of novel therapeutics. This guide is designed to be a self-validating system, with detailed experimental protocols and in-text citations to authoritative sources, ensuring scientific integrity and fostering a deeper understanding of this versatile molecule.

The Flavone Core: A Privileged Scaffold in Medicinal Chemistry

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties.[1] The flavone backbone, characterized by a C6-C3-C6 carbon framework, represents a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. The substitution pattern on the A and B rings of the flavone core dictates its biological activity. Hydroxylated flavones, while often potent in vitro, can suffer from poor metabolic stability and bioavailability in vivo. In contrast, methoxylated flavones, such as this compound, often exhibit improved metabolic stability and membrane permeability, making them more attractive candidates for drug development.[2]

This compound: A Molecule of Therapeutic Interest

The methoxy groups at the 6 and 4' positions of the flavone core are critical determinants of the biological activity of this compound. These groups influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with specific biological targets. The following sections will dissect the SAR of this compound in the context of its key therapeutic applications.

Neuroprotective Effects: A Shield Against Neuronal Demise

Neurodegenerative diseases represent a significant and growing global health burden. Methoxyflavones have garnered attention for their neuroprotective properties, and this compound and its analogs are at the forefront of this research.[3]

Mechanism of Action: Inhibition of Parthanatos

A key mechanism underlying the neuroprotective effects of certain methoxyflavones is the inhibition of parthanatos, a form of programmed cell death mediated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] Excessive DNA damage triggers PARP-1 activation, leading to the depletion of NAD+ and ATP, and ultimately, cell death.

A crucial structure-activity relationship has been identified in this context:

  • The 4'-Methoxy Group is Essential: Studies have shown that methoxylation at the 4' position of the flavone B-ring is critical for the inhibition of parthanatos. 4'-methoxyflavone demonstrates significant neuroprotective activity, while flavones lacking this substitution are inactive.[4]

  • The 6-Methoxy Group: A Modulator of Activity: While the 4'-methoxy group is the primary driver of anti-parthanatos activity, substitutions on the A-ring, such as the 6-methoxy group, can modulate this effect.

The following diagram illustrates the simplified signaling pathway of parthanatos and the inhibitory role of 4'-methoxy-substituted flavones.

G DNA_damage Excessive DNA Damage PARP1_activation PARP-1 Activation DNA_damage->PARP1_activation PAR_polymer PAR Polymer Synthesis PARP1_activation->PAR_polymer NAD_depletion NAD+ / ATP Depletion PAR_polymer->NAD_depletion Cell_death Parthanatos (Cell Death) NAD_depletion->Cell_death Flavone This compound (and related 4'-methoxyflavones) Flavone->PARP1_activation Inhibition

Caption: Inhibition of the Parthanatos Pathway by this compound.

Structure-Activity Relationship for Neuroprotection
Compound Substitution Pattern Neuroprotective Activity (Qualitative) Key SAR Insights Reference(s)
Flavone UnsubstitutedInactiveThe unsubstituted flavone core lacks neuroprotective activity against parthanatos.[4]
4'-Methoxyflavone 4'-OCH₃ActiveThe 4'-methoxy group is essential for inhibiting PARP-1 mediated cell death.[4]
3',4'-Dimethoxyflavone 3',4'-(OCH₃)₂ActiveThe addition of a 3'-methoxy group does not abolish activity and may improve metabolic stability.[4]
5,7-Dimethoxyflavone 5,7-(OCH₃)₂ActiveExhibits neuroprotective effects, suggesting the importance of A-ring methoxylation in other neuroprotective pathways.[3][5]
5,7,4'-Trimethoxyflavone 5,7,4'-(OCH₃)₃ActiveCombines the key 4'-methoxy group with A-ring substitutions, showing potent neuroprotective effects.[3][5]
Experimental Protocol: PARP-1 Inhibition Assay (Fluorometric)

This protocol provides a framework for assessing the PARP-1 inhibitory activity of this compound and its analogs.

Principle: This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in signal in the presence of the test compound indicates PARP-1 inhibition.[6]

Materials:

  • Recombinant human PARP-1 enzyme[7]

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Test compounds (this compound and analogs) dissolved in DMSO

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series of the test compounds in assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • Assay Buffer

    • Activated DNA

    • Test compound or vehicle control (DMSO)

    • Biotinylated NAD+

    • PARP-1 enzyme

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the chemiluminescent substrate to each well.

  • Measurement: Immediately read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of PARP-1 activity for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value for each compound.

Anti-inflammatory Properties: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Methoxyflavones have demonstrated significant anti-inflammatory potential.[8][9]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of dimethoxyflavones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.[10] They can also inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[9]

Structure-Activity Relationship for Anti-inflammatory Activity
Compound Substitution Pattern Anti-inflammatory Activity (Qualitative) Key SAR Insights Reference(s)
7,4'-Dimethoxyflavone 7,4'-(OCH₃)₂ActiveDemonstrates significant inhibition of carrageenan-induced paw edema and pro-inflammatory mediators.[9]
5,7-Dimethoxyflavone 5,7-(OCH₃)₂ActiveReduces levels of TNF-α and IL-6.[11]
Polymethoxyflavonoids (general) Multiple -OCH₃ groupsGenerally ActiveIncreased methoxylation can enhance anti-inflammatory activity.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classical and reliable method for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • Test compound (this compound or analogs) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • Positive control (Indomethacin)

    • Test compound (different dose levels)

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Anticancer Activity: A Targeted Strike Against Malignancy

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Methoxyflavones have shown promise as anticancer agents, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of methoxyflavones is often multifactorial. The lipophilic nature of these compounds allows for better membrane permeability, leading to higher intracellular concentrations.[2] Key mechanisms include:

  • Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

  • Modulation of Signaling Pathways: Interfering with pro-survival signaling pathways in cancer cells.

The following diagram illustrates the general mechanisms of anticancer activity of methoxyflavones.

G Methoxyflavone Methoxyflavone (e.g., this compound) Cancer_Cell Cancer Cell Methoxyflavone->Cancer_Cell Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Angiogenesis Inhibition of Angiogenesis Cancer_Cell->Angiogenesis Inhibition Signaling Modulation of Signaling Pathways Cancer_Cell->Signaling

Caption: Multifaceted Anticancer Mechanisms of Methoxyflavones.

Structure-Activity Relationship for Anticancer Activity
Compound Substitution Pattern Anticancer Activity (Cell Line) IC₅₀ (µM) Key SAR Insights Reference(s)
5,7-Dimethoxyflavone 5,7-(OCH₃)₂HepG2 (Liver)25The 5,7-dimethoxy substitution pattern is effective against liver cancer cells.[14]
5,4'-Dihydroxy-6,7-dimethoxyflavone 5,4'-(OH)₂, 6,7-(OCH₃)₂Breast Cancer CellsPotentA combination of hydroxyl and methoxy groups can enhance cytotoxicity. The hydrophobic character of the 7-methoxy group is important.[1]
5,7-dihydroxy-3,6,4'-trimethoxyflavone 5,7-(OH)₂, 3,6,4'-(OCH₃)₃A2058 (Melanoma)3.92Strategic placement of both hydroxyl and methoxy groups leads to potent activity against melanoma.[1]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16][17][18]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound or analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound and its analogs represent a rich source of therapeutic potential. The strategic placement of methoxy groups on the flavone scaffold is a key determinant of their biological activity, influencing their metabolic stability, target engagement, and overall efficacy. This guide has provided a comprehensive overview of the structure-activity relationships of these compounds in the context of neuroprotection, anti-inflammatory, and anticancer activities.

The future of research in this area lies in the rational design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation. The experimental protocols provided herein offer a robust framework for the continued exploration of this fascinating class of molecules. As our understanding of the intricate interplay between structure and activity continues to evolve, this compound and its derivatives hold the promise of yielding next-generation therapeutics for a range of human diseases.

References

  • Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 22(7), 1150. [Link]

  • Loh, K. Y., Mutalib, M. A., Ramasamy, R., & Ramli, N. N. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. [Link]

  • Kim, J. E., Kim, H. J., Lee, S. Y., Kim, Y. J., Park, Y. J., & Kang, K. S. (2024). Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts. International Journal of Molecular Sciences, 25(5), 2919. [Link]

  • Pandurangan, K., Krishnappan, V., Subramanian, V., & Subramanyan, R. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Pharmaceutical Biology, 53(12), 1793–1801. [Link]

  • Mohd Sairazi, N. S., Sirajudeen, K. N. S., Muzaimi, M., & Sulaiman, M. R. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research, 50(8), 2452-2469. [Link]

  • Mohd Sairazi, N. S., Sirajudeen, K. N. S., Muzaimi, M., & Sulaiman, M. R. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research, 50(8), 2452-2469. [Link]

  • Loh, K. Y., Mutalib, M. A., Ramasamy, R., & Ramli, N. N. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. [Link]

  • Fatokun, A. A., Dawson, V. L., & Dawson, T. M. (2013). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British journal of pharmacology, 169(6), 1263–1278. [Link]

  • Mohd Sairazi, N. S., Sirajudeen, K. N. S., Muzaimi, M., & Sulaiman, M. R. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research, 50(8), 2452-2469. [Link]

  • Zhang, J., et al. (2013). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. Planta Medica, 79(10), 834-840. [Link]

  • Singh, A., & Kumar, A. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(21), 15609. [Link]

  • Walle, T. (2025). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Drug Metabolism and Disposition, 35(11), 1899-1903. [Link]

  • Vtyurina, D. N., & Salozhin, S. V. (2022). PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]

  • Chen, Y. C., et al. (2017). PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells. Evidence-Based Complementary and Alternative Medicine, 2017, 8728357. [Link]

  • ResearchGate. (n.d.). Carrageenan-induced inflammation assay, paw diameter in.... [Link]

  • Loh, K. Y., Mutalib, M. A., Ramasamy, R., & Ramli, N. N. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]

  • Caring Sunshine. (n.d.). Relationship: Inflammation and 7,4-Dimethoxyflavone. [Link]

  • The Journal of Phytopharmacology. (2018). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 7(4), 364-367. [Link]

  • Kim, J. H., et al. (2021). Cudarflavone B Provides Neuroprotection against Glutamate-Induced Mouse Hippocampal HT22 Cell Damage through the Nrf2 and PI3K/Akt Signaling Pathways. Antioxidants, 10(7), 1083. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). [Link]

  • Li, H., Zhang, X., & Wang, W. (2017). Anticancer activity of 5, 7-dimethoxyflavone against liver cancer cell line HepG2 involves apoptosis, ROS generation and cell cycle arrest. African journal of traditional, complementary, and alternative medicines, 14(4), 213–220. [Link]

  • MDPI. (2023). Neuroprotection with Bioactive Compounds. [Link]

  • ResearchGate. (2025). 6,3'-dimethoxy flavonol: Evidence-based insights into anti-proliferative and apoptotic effect on osteosarcoma cells. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • ResearchGate. (2026). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). [Link]

  • de Cássia da Silveira e Sá, R., et al. (2023). Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado. Molecules, 28(20), 7118. [Link]

  • Phcogj.com. (2018). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 10(5). [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Ghaffari, H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 46(4), 409–414. [Link]

  • Loh, K. Y., Mutalib, M. A., Ramasamy, R., & Ramli, N. N. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols: Investigating the Pro-Apoptotic Potential of 6,4'-Dimethoxyflavone in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

Flavonoids, a diverse class of plant secondary metabolites, have garnered significant attention in oncological research for their potential as anticancer agents.[1] Among these, methoxyflavones are noted for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development. This document provides a detailed guide for researchers interested in exploring the capacity of 6,4'-dimethoxyflavone to induce apoptosis, a form of programmed cell death, in cancer cells.

Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] The induction of apoptosis in malignant cells is a key mechanism of action for many successful chemotherapeutic agents. Flavonoids have been shown to trigger apoptosis through various signaling pathways.[1] While extensive research exists for some polymethoxyflavones, the specific apoptotic activity of this compound is an emerging area of investigation. This guide, therefore, draws upon the established mechanisms of closely related dimethoxyflavones to provide a foundational framework for studying the 6,4'-isomer.

Principle of Action: The Intrinsic Pathway of Apoptosis

Based on studies of related methoxyflavones, it is hypothesized that this compound may induce apoptosis primarily through the intrinsic or mitochondrial pathway. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

A critical regulatory point in this pathway is the balance between the pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 protein family.[2] It is proposed that this compound may shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins. This disruption of the mitochondrial outer membrane potential (MOMP) results in the release of cytochrome c into the cytoplasm.[2]

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates caspase-9.[2] Caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1]

Experimental Design and Protocols

A systematic approach is essential to elucidate the pro-apoptotic effects of this compound. The following protocols provide a comprehensive workflow for investigating its mechanism of action.

I. Cell Culture and Treatment

Objective: To culture selected cancer cell lines and treat them with varying concentrations of this compound to determine its cytotoxic effects and optimal treatment conditions.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 breast cancer, HepG2 liver cancer)[3][4]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Vehicle control (DMSO)

  • Tissue culture plates (6-well, 24-well, 96-well)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the cancer cells in appropriate tissue culture plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • Following incubation, proceed with downstream assays to assess cell viability and apoptosis.

II. Cell Viability Assay (MTT Assay)

Objective: To quantify the cytotoxic effect of this compound on cancer cells and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value. For some cell lines, such as the HepG2 liver cancer cell line, an IC50 of 25 µM has been reported for the related 5,7-dimethoxyflavone.[3]

III. Visualization and Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

IV. Caspase Activity Assay

Objective: To measure the activity of key executioner caspases, such as caspase-3 and -7, to confirm the involvement of the caspase cascade in this compound-induced apoptosis.

Principle: This assay utilizes a specific peptide substrate for caspase-3/7 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspases releases the reporter, which can be quantified.

Materials:

  • Treated cell lysates

  • Caspase-3/7 colorimetric or fluorometric assay kit

  • Microplate reader

Protocol:

  • Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of each lysate to ensure equal loading.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3/7 substrate solution to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold-increase in caspase-3/7 activity relative to the vehicle-treated control. Studies on other methoxyflavones have demonstrated a dose-dependent increase in caspase-3 activity.[5]

V. Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway, particularly the Bcl-2 family.

Protocol:

  • Protein Extraction: Lyse treated and control cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. A study on 6,3'-dimethoxy flavonol in osteosarcoma cells showed an increased Bax/Bcl-2 ratio upon treatment.[6]

Data Presentation and Interpretation

ParameterMethodExpected Outcome with this compoundSignificance
Cell Viability MTT AssayDose- and time-dependent decrease in cell viability; determination of IC50.Quantifies the cytotoxic potency of the compound.
Apoptosis Annexin V/PI Staining & Flow CytometryIncrease in the percentage of Annexin V-positive cells.Confirms that cell death occurs via apoptosis.
Caspase Activation Caspase-3/7 Activity AssayIncreased colorimetric/fluorometric signal.Demonstrates the involvement of the executioner caspases.
Protein Expression Western Blot- Decreased Bcl-2 expression- Increased Bax expression- Increased cleaved caspase-3- Increased cleaved PARPElucidates the molecular mechanism by confirming the modulation of key apoptotic regulators.

Signaling Pathway and Workflow Diagrams

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF This compound Bcl2 Bcl-2 (Anti-apoptotic) DMF->Bcl2 Inhibition Bax Bax (Pro-apoptotic) DMF->Bax Activation Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Release CytoC_cyto Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 -> Caspase-9 Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Activation Casp9->Apoptosome PARP PARP -> Cleaved PARP Casp3->PARP Cleavage DNA_frag DNA Fragmentation Casp3->DNA_frag Induces Apoptosome->Casp9 Activation CytoC_cyto->Apaf1

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

experimental_workflow cluster_assays Apoptosis Assays start Seed Cancer Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt flow Annexin V/PI Staining (Flow Cytometry) treatment->flow caspase Caspase-3/7 Activity Assay treatment->caspase wb Western Blot (Bcl-2 family, Caspases, PARP) treatment->wb analysis Data Analysis & Interpretation mtt->analysis flow->analysis caspase->analysis wb->analysis conclusion Conclusion on Apoptotic Mechanism analysis->conclusion

Caption: Experimental workflow for investigating this compound-induced apoptosis.

References

  • Fatokun, A. A., Liu, J. O., Dawson, V. L., & Dawson, T. M. (2013). Identification through high-throughput screening of 4′-methoxyflavone and 3′,4′-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 169(6), 1263–1278. [Link]

  • Jantan, I., et al. (2025). Bioactive Methoxyflavones from Kaempferia parviflora Induce Apoptosis in Breast Cancer Cell Line. Journal of Advances in Medicine and Pharmaceutical Sciences, 4(2), 44-52. [Link]

  • Kaushik, N. K., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines, 14(4), 213-220. [Link]

  • Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(10), 1162-1175. [Link]

  • Seo, H. S., et al. (2022). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences, 23(19), 10965. [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]

  • Wong, R. S. Y. (2011). Apoptosis in cancer: from pathogenesis to treatment. Journal of Experimental & Clinical Cancer Research, 30(1), 87. [Link]

  • Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619. [Link]

  • Ahmad, A., et al. (2025). 6,3'-dimethoxy flavonol: Evidence-based insights into anti-proliferative and apoptotic effect on osteosarcoma cells. ResearchGate. [Link]

  • Yenjai, C., et al. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of Pharmacal Research, 32(9), 1179-84. [Link]

  • Potikanond, S., et al. (2025). Isolation, in-vitro Cytotoxicity and in Silico Analysis of Polymethoxyflavones From Kaempferia Parviflora on Breast Cancer Cell Lines. Research Square. [Link]

  • Akihisa, T., et al. (2017). Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells. Anticancer Research, 37(11), 6149-6156. [Link]

Sources

Application Notes & Protocols: 6,4'-Dimethoxyflavone as a Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 6,4'-Dimethoxyflavone in Analytical Science

This compound (PubChem CID: 688670) is a naturally occurring O-methylated flavone, a class of compounds belonging to the larger flavonoid family.[1] Flavonoids are widely investigated for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] As research into complex botanical extracts and traditional medicines intensifies, the need for pure, well-characterized analytical standards becomes paramount for ensuring the quality, safety, and efficacy of these products.[4][5]

The defined chemical structure and inherent stability of this compound make it an excellent reference standard for the accurate identification and quantification of structurally related flavonoids in various matrices, from raw plant materials to finished herbal products and biological samples.[6]

This document serves as a comprehensive technical guide for researchers, quality control analysts, and drug development professionals. It provides field-proven insights and detailed, self-validating protocols for the effective use of this compound as a reference standard in modern phytochemical analysis, with a focus on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Physicochemical Properties & Handling of the Standard

The integrity of any quantitative analysis begins with a thorough understanding and proper handling of the reference standard. The standard's purity, stability, and storage conditions directly impact the accuracy and reproducibility of experimental results.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 6-methoxy-2-(4-methoxyphenyl)chromen-4-one[1]
CAS Number 15499-56-6Vendor Specific
Molecular Formula C₁₇H₁₄O₄[1]
Molecular Weight 282.29 g/mol [1]
Appearance Off-white to light yellow crystalline powderSupplier COA
Purity (HPLC) ≥ 98%Supplier COA
Storage Store at 2 - 8 °C, protected from light and moisture.[7][8]
Protocol: Preparation of Standard Solutions

The causality behind this protocol is to ensure complete dissolution and maintain the stability of the analyte. Methoxyflavones are generally soluble in organic solvents like methanol and acetonitrile. Storing the stock solution in the dark at low temperatures is critical to prevent photodegradation and solvent evaporation.[9][10]

  • Equipment & Reagents:

    • This compound reference standard (≥98% purity)

    • HPLC-grade methanol or acetonitrile

    • Calibrated analytical balance

    • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

    • Calibrated micropipettes

    • Amber glass vials for storage

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound standard.

    • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Make up the volume to the 10 mL mark with methanol. Mix thoroughly.

    • Transfer to a labeled amber glass vial and store at 2-8°C. This stock solution should be stable for several weeks, but stability should be verified.[9]

  • Working Standard Preparation:

    • Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase or chosen solvent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Application I: Quantification by HPLC-UV/PDA

High-Performance Liquid Chromatography is the gold standard for the separation, identification, and quantification of phytochemicals in complex mixtures.[11] A reversed-phase C18 column is ideal for separating moderately non-polar compounds like methoxyflavones, using a gradient of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol) to elute compounds based on their hydrophobicity.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis using an external standard method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plant Weigh Plant Material extract Solvent Extraction (e.g., Sonication) plant->extract filter_sample Filter Extract (0.45 µm) extract->filter_sample hplc Inject into HPLC System filter_sample->hplc standard Prepare Standard Calibration Series standard->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV/PDA Detection separation->detection quant Quantify Analyte Peak Area detection->quant curve Generate Calibration Curve (y = mx + c) curve->quant report Report Concentration (mg/g) quant->report

Caption: HPLC quantification workflow from sample preparation to final report.

Protocol: Quantification in a Plant Matrix (e.g., Kaempferia parviflora Rhizome)

This protocol is adapted from established methods for methoxyflavone analysis and is designed to be a self-validating system.[9][11][12]

  • Plant Material Extraction:

    • Accurately weigh 1.0 g of pulverized, dried plant material into a 50 mL conical tube.

    • Add 20 mL of 95% ethanol.[12] The high ethanol concentration is effective for extracting less polar methoxyflavones.

    • Sonicate in a water bath for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.

    • Pool the supernatants and evaporate to dryness under reduced pressure (rotary evaporator).

    • Reconstitute the dried extract in a precise volume (e.g., 5.0 mL) of methanol.

    • Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • The following conditions are a robust starting point. The gradient may need optimization depending on the specific plant matrix and co-eluting compounds. The detection wavelength is chosen based on the UV absorbance maximum for similar flavones.[13]

Table 2: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of flavonoids.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and ionization for potential MS coupling.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for flavonoid separation.
Gradient 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% BA gradient allows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to avoid column overloading.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV/PDA at 265 nmWavelength of maximum absorbance for many dimethoxyflavones.[13]
  • Data Analysis and Quantification:

    • Inject the prepared calibration standards (e.g., 1-100 µg/mL) to generate a calibration curve. Plot the peak area against the concentration.

    • Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.[9]

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Confirm peak identity using PDA spectral matching if available.

    • Using the peak area from the sample and the regression equation, calculate the concentration (C) in the injected solution (in µg/mL).

    • Calculate the final concentration in the original plant material using the following formula: Concentration (mg/g) = (C × V) / W Where:

      • C = Concentration from calibration curve (µg/mL)

      • V = Final volume of reconstituted extract (mL)

      • W = Initial weight of the plant material (g)

Method Validation Parameters

To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[13]

Table 3: Typical Acceptance Criteria for HPLC Method Validation

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte of interest.Peak purity analysis (PDA), comparison of retention time and UV spectrum with standard.[13]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.99.[14]
Accuracy To measure the closeness of the experimental value to the true value.% Recovery between 95-105% via spike/recovery experiments.[9]
Precision To measure the repeatability of the method.Relative Standard Deviation (%RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).[9]
LOD The lowest concentration that can be detected.Signal-to-Noise ratio of 3:1.
LOQ The lowest concentration that can be quantified reliably.Signal-to-Noise ratio of 10:1.[9]

Application II: Quantification by HPTLC-Densitometry

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it highly efficient for quality control screening. It provides a visual fingerprint of the sample and allows for accurate quantification via densitometry.[13][15]

HPTLC Analysis Workflow

HPTLC_Workflow prep Prepare Sample Extracts & Standards apply Apply Samples/Standards as Bands on HPTLC Plate prep->apply develop Develop Plate in Mobile Phase Chamber apply->develop dry Dry the Plate develop->dry scan Scan Plate with Densitometer at λmax dry->scan quant Quantify via Calibration Curve (Peak Area/Height) scan->quant report Generate Report & Plate Image quant->report

Caption: HPTLC-Densitometry workflow for phytochemical quantification.

Protocol: HPTLC Fingerprinting and Quantification
  • Sample and Standard Preparation:

    • Prepare sample extracts as described in section 3.2.1.

    • Prepare a concentrated stock solution of the this compound standard (e.g., 1 mg/mL) and a series of working standards for calibration.

  • Chromatographic Conditions:

Table 4: Recommended HPTLC Parameters

ParameterRecommended Setting
Stationary Phase HPTLC plates, silica gel 60 F₂₅₄
Application Apply 2-10 µL of standards and samples as 8 mm bands.
Mobile Phase Toluene : Chloroform : Acetone : Formic Acid (5:4:1:0.2, v/v/v/v)[13]
Development Develop to a distance of 8 cm in a twin-trough chamber saturated for 20 min.
Drying Air dry the plate completely.
Detection Scan densitometrically at 265 nm in absorbance mode.
  • Data Analysis:

    • Scan the developed plate using a TLC scanner.

    • Identify the band corresponding to this compound in the samples by comparing its Rf value with the standard.

    • Generate a calibration curve by plotting the peak area or height of the standard bands against their applied amounts (e.g., in ng/band).

    • Quantify the amount of this compound in the sample tracks using the regression equation from the calibration curve.

Conclusion

This compound serves as a robust and reliable reference standard for the analytical validation and quality control of botanical materials. The HPLC and HPTLC protocols detailed in this guide provide a framework for achieving accurate, reproducible, and trustworthy quantitative results. Proper handling of the standard, combined with systematic method validation, is essential for upholding scientific integrity in phytochemical research and the development of natural products.

References

  • Suttisri, R., et al. (2018). Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. Pharmacognosy Magazine, 14(54), 135-140. [Link]

  • Jantakee, K., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 218-226. [Link]

  • Chen, D., et al. (2018). Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. Evidence-Based Complementary and Alternative Medicine, 2018, 4057456. [Link]

  • Zhang, Z. L., et al. (2008). 5,7-Dihydroxy-6,4'-dimethoxyflavone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2195. [Link]

  • Sae-leaw, T., et al. (2024). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science, 11, 1378519. [Link]

  • Nagayoshi, H., et al. (2021). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(10), 1147-1156. [Link]

  • Sornpet, W., et al. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. Phytochemical Analysis, 33(3), 332-341. [Link]

  • Al-Khayri, J. M., et al. (2022). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Horticulturae, 8(8), 713. [Link]

  • Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Pharmazie, 58(12), 881-885. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 688670, this compound. [Link]

  • Tangyuenyongwatana, P., et al. (2017). High-performance thin-layer chromatography analysis of (E)-4-(3?,4?-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassumunar Roxb rhizome extract: An application on genetic differentiation. Thai Journal of Pharmaceutical Sciences, 41(3), 117-122. [Link]

  • Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Ingenta Connect. [Link]

  • Bobokalonov, J., et al. (2021). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Molecules, 26(16), 4995. [Link]

  • World Health Organization. (1998). Quality control methods for medicinal plant materials. World Health Organization. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Shelih, A., et al. (2021). HPTLC FINGERPRINTING OF SOME THYMUS L. SPECIES. ScienceRise: Pharmaceutical Science, 4(32), 29-37. [Link]

  • Demoulin, S., et al. (2021). Quality control of herbal drugs and preparations. Journal of Pharmaceutical and Biomedical Analysis, 205, 114322. [Link]

  • Liang, Y. Z., et al. (2004). Quality control of herbal medicines. Journal of Chromatography B, 812(1-2), 53-70. [Link]

  • Chen, D., et al. (2018). Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. ResearchGate. [Link]

  • Wang, L., et al. (2022). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PLOS ONE, 17(7), e0271010. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 6,4'-Dimethoxyflavone for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6,4'-Dimethoxyflavone. As Senior Application Scientists, we understand that realizing the full therapeutic potential of promising compounds like this compound requires overcoming practical experimental hurdles. Chief among these is its poor aqueous solubility, a common challenge with flavonoids that can lead to precipitation, inconsistent dosing, and unreliable experimental outcomes.

This guide is designed to provide you with a comprehensive understanding of the solubility challenges and to offer field-proven protocols and troubleshooting advice. We will move from standard solubilization techniques to advanced strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your specific cell culture system.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?

This compound is a naturally occurring methoxyflavone, a class of flavonoids that exhibit a range of biological activities.[1] Methoxyflavones, including this compound and its structural relatives, are investigated for their neuroprotective, anti-inflammatory, and anti-cancer properties.[2][3][4] For instance, related methoxyflavones have been shown to inhibit neuroinflammation and protect neurons from cell death pathways like parthanatos.[2][3] Its mechanism of action often involves the modulation of key signaling pathways, making it a compound of high interest in drug discovery and development.

Q2: Why is this compound so difficult to dissolve in my cell culture medium?

The root of the problem lies in its chemical structure. The flavone backbone is largely composed of nonpolar aromatic rings, making the molecule hydrophobic or "water-fearing." While the methoxy (-OCH₃) and ketone (C=O) groups add some polarity, they are insufficient to overcome the hydrophobic nature of the core structure. Consequently, this compound is practically insoluble in water and, by extension, in aqueous cell culture media.[5] When a concentrated stock solution in an organic solvent is introduced into the aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.

Q3: What is the standard recommended solvent for making a stock solution?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for hydrophobic compounds like this compound.[6][7] It is a strong, aprotic organic solvent that can dissolve a wide array of organic materials.[6] Vendor datasheets often indicate good solubility in DMSO, typically at concentrations of 20 mg/mL or higher. A high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is the essential first step for most cell-based assays.

Q4: My compound precipitates when I dilute my DMSO stock into the culture medium. What am I doing wrong?

This is the most common issue researchers face. You are not necessarily doing anything wrong; this is a predictable physicochemical event. The problem arises because while the compound is stable in 100% DMSO, the final concentration of DMSO in your culture medium is too low to maintain solubility. The key is to manage the dilution process carefully to avoid creating localized areas of high compound concentration in a now-aqueous environment.

Key Causes & Immediate Solutions:

  • High Stock Concentration: Your working concentration may be exceeding the solubility limit in the final medium/DMSO mixture.

  • Improper Mixing Technique: Pipetting the DMSO stock directly into the bulk medium without sufficient agitation can cause immediate, localized precipitation.

  • Temperature: Cell culture media is often used at 37°C, but may be stored cold. Adding the compound to cold media can decrease its solubility.

Refer to the Troubleshooting Guide and Protocols below for detailed, step-by-step solutions to this critical issue.

Troubleshooting Guide: Common Experimental Issues
Problem: I see a cloudy suspension or visible particles after adding my compound to the media.
  • Scientific Explanation: This is classic precipitation. The hydrophobic this compound molecules are aggregating together to minimize contact with the aqueous environment of the cell culture medium. This is often triggered by a dilution factor that drops the final DMSO concentration below the level required to keep the flavone in solution.

  • Solutions & Best Practices:

    • Pre-warm your Media: Always perform dilutions in media that has been pre-warmed to 37°C. Solubility is generally higher at warmer temperatures.

    • Improve Mixing: When adding the DMSO stock to your media, do not pipette it into a static volume. Instead, gently vortex or swirl the media while slowly adding the stock solution drop-wise.[8] This ensures rapid dispersion and avoids creating pockets of high concentration.

    • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step. For example, first dilute your 100 mM DMSO stock to 10 mM in DMSO, then dilute this 10 mM stock into your final medium.[9] This can sometimes help, but the critical step is the dilution into the aqueous phase. A better approach is to make an intermediate dilution in a small volume of complete medium (containing serum, if used) before adding it to the final culture vessel.[8]

    • Sonication: After dilution, briefly sonicating the final treatment solution in a 37°C water bath for 10-20 minutes can help redissolve small precipitates and create a more homogenous solution.[10] Always visually inspect for clarity before adding to cells.

Problem: I'm observing cell death or morphological changes in my vehicle control wells.
  • Scientific Explanation: This indicates solvent toxicity. While widely used, DMSO is not inert and can be toxic to cells at higher concentrations, causing membrane damage, differentiation, or apoptosis.[11][12] The sensitivity to DMSO is highly cell-line specific.

  • Solutions & Best Practices:

    • Establish a Maximum Tolerated DMSO Concentration: Before starting your experiments with this compound, you must determine the highest concentration of DMSO your specific cell line can tolerate without affecting viability or function. This is a critical validation step.

    • Run a DMSO Dose-Response Curve: Culture your cells with a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®, Trypan Blue).

    • Adhere to Recommended Limits: For most cell lines, the final DMSO concentration should be kept at or below 0.5%, with 0.1% being the widely accepted "safe" concentration .[11][13] Primary cells are often more sensitive.[11]

Final DMSO Concentration General Guideline & Recommendation Potential Impact
≤ 0.1% Recommended/Safe. [13]Generally considered non-toxic for most cell lines. The gold standard for minimizing solvent artifacts.
0.1% - 0.5% Acceptable for many robust cell lines. [11][14]May be acceptable, but requires validation. Potential for subtle, non-lethal effects on gene expression or cell signaling.
0.5% - 1.0% Use with Extreme Caution. Increased risk of cytotoxicity. Cell line-dependent; some robust lines may tolerate it for short durations.[11]
> 1.0% Not Recommended. High probability of significant cytotoxicity and experimental artifacts.[12]
Experimental Protocols & Workflows
Protocol 1: Standard Solubilization using DMSO

This protocol outlines the standard method for preparing working solutions of this compound for cell culture experiments.

Materials:

  • This compound powder (MW: 282.29 g/mol )

  • 100% sterile, cell culture-grade DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 50 mM):

    • Weigh out a precise amount of this compound powder (e.g., 2.82 mg) in a sterile vial.

    • Add the calculated volume of 100% DMSO to achieve the desired concentration (e.g., for 2.82 mg, add 200 µL of DMSO for a 50 mM stock).

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief warming to 37°C or sonication can assist if needed.[10][15]

    • This stock solution can be stored at -20°C for several months.

  • Prepare the Final Working Solution (Critical Step):

    • Pre-warm your complete cell culture medium to 37°C.

    • Calculate the volume of the DMSO stock needed for your final concentration. For example, to make 10 mL of a 50 µM working solution from a 50 mM stock, you will need 10 µL of the stock (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

    • Dispense 10 mL of the pre-warmed medium into a sterile conical tube.

    • While gently vortexing the medium, slowly add the 10 µL of the DMSO stock solution. Pipette the stock directly into the medium, not onto the wall of the tube.

    • Continue vortexing for an additional 10-15 seconds to ensure homogeneity.

  • Final Quality Control:

    • Visually inspect the solution against a light source. It should be completely clear with no signs of precipitation or cloudiness. If precipitation is observed, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution for your experiments immediately. Do not store diluted aqueous solutions of the compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock High-Concentration Stock (e.g., 50 mM) Store at -20°C dissolve->stock dilute Slowly Add Stock to Vortexing Media stock->dilute prewarm Pre-warm Media to 37°C prewarm->dilute inspect Visually Inspect for Precipitation dilute->inspect ready Solution Ready for Cell Treatment inspect->ready Clear troubleshoot Precipitate Observed! Go to Troubleshooting inspect->troubleshoot Cloudy

Caption: Standard workflow for preparing this compound solutions.

Advanced Solubilization Strategies

If you continue to face solubility issues, need to use a higher compound concentration, or must avoid DMSO, more advanced formulation strategies can be employed.

Q5: Are there any alternatives to DMSO?

Yes. Two effective and widely cited methods for improving the aqueous solubility of flavonoids are the use of cyclodextrins and Pluronic® F-68 .

Method Mechanism of Action Advantages Considerations
DMSO Potent organic solvent.Simple, well-established, effective for high-concentration stocks.Potential for cell toxicity; can cause precipitation upon dilution.
Cyclodextrins (e.g., HP-β-CD) Encapsulation. The hydrophobic flavonoid is trapped inside the cyclodextrin's nonpolar cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.[16]Significantly increases aqueous solubility, can reduce compound toxicity, stabilizes the compound.[16][17]Requires optimization of the flavonoid:cyclodextrin molar ratio; may alter compound bioavailability.
Pluronic® F-68 Micelle formation. This non-ionic surfactant forms micelles in aqueous solution, creating a hydrophobic core where the flavonoid can be sequestered, with a hydrophilic shell facing the water.[18]FDA-approved, low cytotoxicity, can improve bioavailability.[18][19]Can have its own biological effects; requires working above the Critical Micelle Concentration (CMC).
Protocol 2: Advanced Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method creates a water-soluble inclusion complex, which can often be directly diluted into cell culture media with a lower risk of precipitation.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile deionized water or PBS

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in sterile water or PBS. A concentration of 10-20% (w/v) is a good starting point. Stir until fully dissolved.

  • Form the Inclusion Complex:

    • Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point for optimization.

    • Slowly add the this compound powder to the stirring HP-β-CD solution.

    • Cover the container and allow the mixture to stir at room temperature for 24-48 hours. This extended time is crucial for efficient complex formation.

  • Prepare the Final Solution:

    • After stirring, sterile-filter the solution through a 0.22 µm filter to remove any un-complexed, insoluble compound.

    • The resulting clear solution is your water-soluble stock of the this compound:HP-β-CD complex.

    • The concentration of the solubilized flavonoid in the final filtered solution should be determined analytically (e.g., via UV-Vis spectrophotometry or HPLC) for accurate dosing.

    • This stock can now be directly diluted into your cell culture medium. Always include a vehicle control using the HP-β-CD solution alone at the same final concentration.

Caption: Cyclodextrin encapsulates the hydrophobic drug, presenting a hydrophilic exterior.

References
  • Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. (2022). Food Research. Available at: [Link]

  • Fatokun, A. A., et al. (2016). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 173(13), 2145–2159. Available at: [Link]

  • Babu, K., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Molecules, 28(16), 6039. Available at: [Link]

  • This compound. (n.d.). PubChem. Retrieved January 23, 2026. Available at: [Link]

  • Chen, C.-C., et al. (2016). The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. Molecules, 21(1), 114. Available at: [Link]

  • Athanasiadis, V., et al. (2023). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 11(30), 11181–11192. Available at: [Link]

  • Pál, D., et al. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Pharmaceutics, 15(9), 2296. Available at: [Link]

  • Park, S. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules, 21(11), 1556. Available at: [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016). ResearchGate. Available at: [Link]

  • Kin T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56149. Available at: [Link]

  • Maximum DMSO concentration in media for cell culture? (2023). Reddit. Available at: [Link]

  • Evaluating the Impact of High Pluronic (R) F68 Concentrations on Antibody Producing CHO Cell Lines. (2023). ResearchGate. Available at: [Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (2023). MDPI. Available at: [Link]

  • Coviello, T., et al. (2021). Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. International Journal of Molecular Sciences, 22(19), 10741. Available at: [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Available at: [Link]

  • Solubility of Flavonoids in Organic Solvents. (2023). ResearchGate. Available at: [Link]

  • β-Cyclodextrin Improves Solubility and Enzymatic C-Glucosylation of the Flavonoid Phloretin. (2023). ResearchGate. Available at: [Link]

  • 5,7-Dihydroxy-6,4′-dimethoxyflavone. (2008). Acta Crystallographica Section E, 64(Pt 3), o533. Available at: [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. Available at: [Link]

  • Eze, F. N., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica, 73(3), 387–402. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical. Available at: [Link]

  • Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. (2023). ResearchGate. Available at: [Link]

  • 6-Methoxyflavone. (n.d.). BioCrick. Retrieved January 23, 2026. Available at: [Link]

  • Lee, J.-H., et al. (2016). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Journal of Tissue Engineering, 7. Available at: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2021). MDPI. Available at: [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. (2022). PubMed Central. Available at: [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2023). PubMed. Available at: [Link]

  • A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. (n.d.). bioRxiv. Available at: [Link]

  • Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. (2013). ResearchGate. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). PubMed Central. Available at: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. Available at: [Link]

  • Improvement in solubility and dissolution rate of flavonoids by complexation with β-cyclodextrin. (2023). ResearchGate. Available at: [Link]

  • Enhanced lymphatic transport of bioactive lipids: cell culture study of polymethoxyflavone incorporation into chylomicrons. (2013). Food & Function, 4(11), 1696–1702. Available at: [Link]

  • Pluronic enhances the robustness and reduces the cell attachment of mammalian cells. (1998). Cytotechnology, 28(1-3), 85–93. Available at: [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014). ResearchGate. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulatebio. Retrieved January 23, 2026. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2022). Scientific Reports, 12(1), 21743. Available at: [Link]

  • Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. (2013). Preventive Nutrition and Food Science, 18(4), 289–296. Available at: [Link]

  • Showing Compound 7,4'-Dimethoxyflavone (FDB001753). (n.d.). FooDB. Retrieved January 23, 2026. Available at: [Link]

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Navigating the Chromatographic Maze: A Troubleshooting Guide for 6,4'-Dimethoxyflavone HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 6,4'-Dimethoxyflavone. As researchers and drug development professionals, you understand the criticality of accurate and reproducible analytical data. However, the path to a clean, well-resolved chromatogram is often fraught with challenges, most notably the appearance of interfering peaks. This guide is designed to be your first line of defense, providing a structured, in-depth approach to troubleshooting these common, yet frustrating, issues.

Here, we move beyond a simple checklist. We will delve into the causality behind chromatographic problems, empowering you to not only solve the immediate issue but also to build more robust and reliable HPLC methods for your flavonoid analyses.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides rapid, actionable advice.

Q1: I'm seeing a broad or tailing peak for my this compound standard. What's the likely cause?

A1: Peak tailing for flavonoid compounds is often related to secondary interactions with the stationary phase or issues with the mobile phase pH. Flavonoids, including this compound, have phenolic hydroxyl groups that can interact with residual silanols on C18 columns, leading to tailing.[1] Adding a small amount of a weak acid, like 0.1% formic or acetic acid, to your mobile phase can suppress this interaction and significantly improve peak shape.[1] Also, ensure your mobile phase pH is not too close to the pKa of your analyte, as this can cause peak abnormalities.[2][3]

Q2: An unexpected peak has appeared in my chromatogram that wasn't there before. Where should I start looking?

A2: The sudden appearance of a new peak, often called a "ghost peak," can originate from several sources.[4] Before diving into complex method changes, systematically investigate the following:

  • Blank Injections: Run a blank gradient (injecting only your mobile phase) to see if the peak is coming from the system or solvents themselves.[4]

  • Sample Preparation: Review your sample preparation process. Contaminated glassware, vials, or caps are common culprits.[4]

  • Solvent Integrity: Use fresh, HPLC-grade solvents for your mobile phase. Impurities in older solvents can concentrate and appear as peaks.[5]

Q3: My this compound peak is splitting into two. What does this indicate?

A3: Peak splitting can be caused by a few key issues:

  • Co-eluting Impurity: You may have an impurity that is not fully resolved from your main peak. Try adjusting the mobile phase composition or gradient to improve separation.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the starting mobile phase.

  • Column Issues: A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[5]

In-Depth Troubleshooting Guide: A Systematic Approach

When facing persistent interfering peaks, a more structured approach is necessary. This guide will walk you through a logical workflow to diagnose and resolve these issues.

Step 1: Characterize the Interfering Peak

Before you can solve the problem, you must understand its nature.

  • Is the peak from the sample or the system?

    • Protocol:

      • Prepare your mobile phase as usual.

      • Run a "blank" injection, injecting only the sample solvent (e.g., methanol or acetonitrile).

      • Run another blank injection, this time without any injection at all (a "no-injection blank").

    • Interpretation:

      • If the peak appears in the no-injection blank, it's likely a system issue (e.g., contamination in the detector).

      • If the peak appears in the sample solvent blank, the contamination is in your solvent.

      • If the peak only appears when the actual sample is injected, it is either a related impurity, a degradation product, or a matrix component.

  • Is the interference a co-eluting compound?

    • Causality: Many flavonoids have similar chemical structures and polarities, making complete separation challenging.[6] Structurally similar methoxyflavones are often found together in natural extracts.[7][8][9]

    • Protocol: Method Optimization

      • Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides different selectivity than methanol for flavonoids.[1]

      • Gradient Slope: If using a gradient, make the slope shallower around the elution time of your this compound peak. This increases the resolution in that region.[10]

      • Temperature: Adjusting the column temperature can alter selectivity. Try varying the temperature between 25°C and 40°C.[11][12] Note that for some flavonoids, increasing the temperature does not always improve separation.[11]

      • pH Adjustment: The retention of flavonoids can be sensitive to mobile phase pH.[2] Small adjustments to the concentration of your acid modifier (e.g., from 0.1% to 0.05% formic acid) can change the elution order.

ParameterInitial Condition (Example)Modified Condition 1Modified Condition 2Rationale
Mobile Phase 60:40 Acetonitrile:Water + 0.1% Formic Acid65:35 Acetonitrile:Water + 0.1% Formic Acid60:40 Methanol:Water + 0.1% Formic AcidAltering solvent strength and type changes selectivity.
Gradient Slope 5-95% B in 10 min5-95% B in 20 minIntroduce a shallow segment (e.g., 40-60% B in 10 min)A shallower gradient increases resolution for closely eluting peaks.[10]
Column Temp. 30°C25°C40°CTemperature affects viscosity and mass transfer, which can alter selectivity.[12][13]
Step 2: Investigate Sample-Related Issues

If method optimization doesn't resolve the interference, the problem may lie within the sample itself.

  • Is it a Degradation Product?

    • Causality: Flavonoids can degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). While methoxyflavones are generally stable, degradation can occur over time, especially in solution.[14][15]

    • Protocol: Forced Degradation Study

      • Prepare fresh solutions of your this compound standard.

      • Expose aliquots of the solution to controlled stress conditions (e.g., heat at 60°C for 24 hours, acid/base hydrolysis, UV light exposure).

      • Analyze the stressed samples by HPLC and compare the chromatograms to your original sample.

      • Interpretation: If a peak in your stressed sample matches the retention time of your interfering peak, it is likely a degradation product. This indicates a need for improved sample handling and storage procedures. Methoxyflavones have shown high stability in blood and plasma for up to two days at -20°C, but significant degradation can occur after seven days.[14][15]

  • Is it a Matrix Effect?

    • Causality: When analyzing this compound in complex matrices (e.g., plant extracts, biological fluids), other components in the sample can co-elute and interfere with the peak of interest.[16] This is a significant challenge in the analysis of natural products.[17]

    • Protocol: Sample Cleanup using Solid-Phase Extraction (SPE)

      • Select an SPE cartridge with a stationary phase similar to your analytical column (e.g., C18).

      • Conditioning: Pass a strong solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the cartridge.

      • Loading: Load your sample onto the cartridge.

      • Washing: Use a weak solvent to wash away interfering, more polar compounds.

      • Elution: Use a stronger solvent to elute your this compound, leaving strongly bound impurities behind.

      • Analyze the eluted fraction by HPLC.

    • Interpretation: A cleaner chromatogram with a reduced or eliminated interfering peak indicates that the issue was a matrix effect.[18]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines the decision-making process.

HPLC_Troubleshooting start_node Interfering Peak Observed decision_node decision_node start_node->decision_node Is it in blank injection? process_node Sample-Related Issue decision_node->process_node No process_node_system System Contamination - Check solvents - Clean injector/detector decision_node->process_node_system Yes decision_node2 decision_node2 process_node->decision_node2 Does method optimization resolve the peak? end_node Problem Resolved process_node_system->end_node process_node_method Co-eluting Impurity - Adjust mobile phase - Modify gradient/temp decision_node2->process_node_method Yes decision_node3 Does forced degradation create the peak? decision_node2->decision_node3 No process_node_method->end_node process_node_degradation Degradation Product - Improve sample storage - Use fresh samples decision_node3->process_node_degradation Yes process_node_matrix Matrix Effect - Implement sample cleanup (SPE) - Use guard column decision_node3->process_node_matrix No process_node_degradation->end_node process_node_matrix->end_node

Caption: A workflow for troubleshooting interfering peaks.

Concluding Remarks

Troubleshooting interfering peaks in the HPLC analysis of this compound requires a combination of systematic investigation and a solid understanding of chromatographic principles. By following the logical steps outlined in this guide—from initial characterization to method optimization and sample cleanup—you can effectively diagnose and resolve these common issues. Remember that a robust and reliable method is built on careful attention to detail at every stage, from sample preparation to data analysis.

References

  • RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. (2023). PubMed Central. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. [Link]

  • HPLC analysis of flavonoids. (n.d.). ResearchGate. [Link]

  • HPLC chromatograms of K. parviflora ethanolic extract (a) and... (n.d.). ResearchGate. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. (2018). ResearchGate. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2023). Chromatography Online. [Link]

  • Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. (2024). ResearchGate. [Link]

  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. (2019). National Institutes of Health. [Link]

  • Analysis of Flavonoids and Other Phenolic Compounds Using High-Performance Liquid Chromatography with Coulometric Array Detection: Relationship to Antioxidant Activity. (2007). ResearchGate. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. [Link]

  • Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. (2022). PubMed. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). SciEnggJ. [Link]

  • Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. (2022). MDPI. [Link]

  • Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. (2022). Food Research. [Link]

  • Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (2008). Journal of the American Society for Mass Spectrometry. [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2023). Technology Networks. [Link]

  • Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. (2024). Frontiers in Veterinary Science. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. (2017). Pharmacognosy Magazine. [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics. (2019). SciELO. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Sep-service. [Link]

  • HPLC chromatogram of K. parviflora extract (1 mg/ml) detected at 210... (n.d.). ResearchGate. [Link]

  • Effect of Mobile Phase Variation and Purification on Chromatogram View by Using Fruits and Rose Extracts and HPLC Method. (2016). ResearchGate. [Link]

  • Structures and physicochemical properties of methoxyflavones (PMF, DMF, TMF): (modified from Sutthanut et al., 2009). (n.d.). ResearchGate. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2024). Buchi. [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. (2022). PubMed Central. [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024). Separation Science. [Link]

  • An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2019). ResearchGate. [Link]

  • Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. (n.d.). Phcogj.com. [Link]

  • 6,3'-Dimethoxyflavone. (n.d.). PubChem. [Link]

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stability of 6,4'-Dimethoxyflavone stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6,4'-Dimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and effective use of this compound stock solutions in your experiments. As a scientist, I understand that the reliability of your results begins with the proper handling of your reagents. This guide combines established biochemical principles with practical, field-tested advice to help you navigate common challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling of this compound.

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its hydrophobic nature and poor solubility in water, the recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials, including flavonoids.[2] For similar methoxyflavones, solubility has been reported at concentrations up to 5 mg/mL in warmed DMSO, providing a good baseline for its utility.[3]

Q2: What is a safe and effective stock concentration to prepare?

A2: A stock solution concentration in the range of 10-50 mM is typical for cell-based assays. However, some polymethoxyflavones have been known to crystallize out of DMSO at higher concentrations.[4] We recommend starting with a concentration of 10 mM to ensure complete dissolution and stability. Always visually confirm that no precipitate has formed after the solution has cooled to room temperature.

Q3: How should I properly store my DMSO stock solution for maximum stability?

A3: To prevent degradation and repeated freeze-thaw cycles, you should aliquot the main stock solution into smaller, single-use volumes in amber glass vials or light-blocking polypropylene tubes. Store these aliquots at -20°C or, for longer-term storage (beyond 6 months), at -80°C. Flavonoids can be susceptible to degradation from factors like temperature and light, so proper storage is critical.[5][6]

Q4: What is the expected shelf-life of a this compound stock solution in DMSO?

A4: When stored correctly at -20°C or below and protected from light, a this compound stock solution in DMSO should be stable for at least 6 months. One study on flavonoids in a different matrix noted stability for up to 6 months.[7] However, stability is compound-specific. A study on methoxyflavones in plasma found high stability over two days but significant degradation after seven days at -20°C, highlighting the importance of the storage matrix.[8] For critical experiments, we advise preparing fresh stocks every 3-6 months or validating an older stock against a new one.

Q5: My DMSO is not certified as anhydrous. Can I still use it?

A5: It is always best practice to use high-purity, anhydrous DMSO to prepare initial stock solutions, as DMSO is hygroscopic and readily absorbs atmospheric moisture. However, a comprehensive study on compound library storage found that 85% of compounds remained stable for over two years at 4°C in a DMSO/water (90/10) mixture.[9] This suggests that small amounts of water are not necessarily detrimental to the stability of many compounds. For routine use, the primary concern with "wet" DMSO is the potential for decreased solubility or hydrolysis of sensitive compounds over the long term.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

ProblemProbable Cause(s)Recommended Solution(s)
Precipitate in DMSO Stock The solution was prepared at a supersaturated concentration, or temperature fluctuations during storage caused the compound to fall out of solution.1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. 2. If it does not redissolve, the concentration is too high. The stock must be remade at a lower concentration.
Compound Crashes Out in Aqueous Media The poor aqueous solubility of this compound causes it to precipitate when the concentrated DMSO stock is rapidly diluted into a buffer or cell culture medium.[4]1. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% (v/v), as higher concentrations can be toxic to cells and increase the likelihood of precipitation. 2. Use Serial Dilutions: Perform an intermediate dilution of your DMSO stock in your cell culture medium or buffer before the final dilution. 3. Ensure Rapid Mixing: Add the compound stock to your aqueous solution while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations.
Inconsistent Experimental Results This can be caused by compound degradation, partial precipitation in the stock, or variability introduced by multiple freeze-thaw cycles.1. Use a Fresh Aliquot: Never reuse an aliquot that has been thawed and stored at room temperature for an extended period. Use a new, frozen aliquot for each experiment. 2. Visual Inspection: Before each use, thaw the aliquot and visually inspect it against a light source to ensure there is no precipitate. 3. Perform a Quality Control Check: If inconsistency persists, validate the stock's activity in a reliable functional assay against a freshly prepared stock solution.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a reliable stock solution. The molecular weight of this compound (C₁₇H₁₄O₄) is 282.29 g/mol .[10]

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.82 mg of this compound.

    • Calculation: 0.010 mol/L * 0.001 L * 282.29 g/mol = 0.00282 g = 2.82 mg

  • Weighing: Carefully weigh out 2.82 mg of the compound into a sterile, conical microcentrifuge tube or an amber glass vial.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, briefly sonicate the vial in a water bath or warm it to 37°C for 5-10 minutes, followed by vortexing.

  • Visual Confirmation: Ensure the solution is clear and free of any visible precipitate once it returns to room temperature.

  • Aliquoting & Storage: Dispense the stock solution into 10-20 µL single-use aliquots in light-protected tubes. Store immediately at -20°C or -80°C.

Workflow for Stock Preparation and Use in Cell-Based Assays

The following diagram illustrates the standard workflow from receiving the solid compound to its application in a typical cell-based experiment.[11]

G cluster_prep Stock Solution Preparation cluster_use Experimental Use Compound Receive Solid Compound Weigh Weigh Compound Compound->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Check_Sol Visually Confirm Complete Dissolution Dissolve->Check_Sol Check_Sol->Dissolve Precipitate Present Aliquot Aliquot into Light-Protected Tubes Check_Sol->Aliquot Clear Store Store at -20°C / -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Begin Experiment Dilute Prepare Working Dilution in Aqueous Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Assay Perform Assay Treat->Assay

Caption: Workflow from powder to experimental application.

Troubleshooting Inconsistent Results

If you encounter variability in your data, this decision tree can help diagnose the issue.

G Start Inconsistent Experimental Results Observed Check_Stock Did you use a fresh aliquot? Start->Check_Stock Check_Precipitate Did you check for precipitate before use? Check_Stock->Check_Precipitate Yes Use_Fresh Action: Always use a freshly thawed aliquot. Check_Stock->Use_Fresh No Check_Dilution Is your dilution protocol consistent? Check_Precipitate->Check_Dilution Yes Re_Dissolve Action: Warm/sonicate stock. If persists, remake stock. Check_Precipitate->Re_Dissolve No Standardize_Dilution Action: Standardize dilution. Vortex while adding stock. Check_Dilution->Standardize_Dilution No Other_Factors Consider other experimental variables (cell passage, reagent lots, etc.) Check_Dilution->Other_Factors Yes

Caption: Decision tree for troubleshooting inconsistent results.

References
  • Chaisuwan, W., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Braune, A., et al. (2001). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology.
  • Ubi, B., et al. (2012). Long term storage affects maintenance of flavonoids in apple fruit.... ResearchGate.
  • Ke, F., et al. (2019). Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. Molecules. Available at: [Link]

  • Chen, D., et al. (2018). Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Mandal, S., et al. (2019). Hydrophobics of C n TAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids. RSC Publishing. Available at: [Link]

  • FooDB. (2010). Showing Compound 7,4'-Dimethoxyflavone (FDB001753). FooDB. Available at: [Link]

  • Ogunmokun, G., et al. (2022). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology. Available at: [Link]

  • Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • Biluca, F., et al. (2020). The Changes of Flavonoids in Honey during Storage. Foods. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of (A) 5,7-dimethoxyflavone (DMF), (B).... Available at: [Link]

  • Kroflič, A., et al. (2023). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. Molecular Pharmaceutics. Available at: [Link]

  • Guo, W., et al. (2008). 5,7-Dihydroxy-6,4′-dimethoxyflavone. Acta Crystallographica Section E. Available at: [Link]

  • Suksamerkun, W., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Degradation curve of flavonols in aqueous solution at 100 °C. Available at: [Link]

  • Vera, W., & Banerjee, A. (2007). A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone. ResearchGate. Available at: [Link]

  • Pata, S., et al. (2011). Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines. PubMed Central. Available at: [Link]

  • ResearchGate. (2016). How can I overcome solubility problems with Polymethoxyflavones?. Available at: [Link]

  • Kozik, V., et al. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Procházková, D., et al. (2011). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants & Redox Signaling. Available at: [Link]

  • El Euch, S., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar. Available at: [Link]

  • JoVE. (2022). Cell based Assay to Detect Antibodies in Enzyme Replacement Therapies. YouTube. Available at: [Link]

  • Tlelo, N., & De Villiers, A. (2021). Effect of storage temperature on degradation of dark chocolate flavonoids. ResearchGate. Available at: [Link]

  • Sripa, S., et al. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. PubMed Central. Available at: [Link]

  • Gonzalez-Gallego, J., et al. (2020). Screening Anti-Inflammatory Effects of Flavanones Solutions. Molecules. Available at: [Link]

  • ResearchGate. (2025). (PDF) Dimethyl sulfoxide as a strongly coordinating solvent: 3′,4′-dihydroxyflavone-Cu(II)-DMSO system case study. Available at: [Link]

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Validation & Comparative

Comparative Molecular Docking Analysis of 6,4'-Dimethoxyflavone: A Guide to Unveiling Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 6,4'-Dimethoxyflavone, a naturally occurring methoxyflavone, against a panel of therapeutically relevant protein targets. We will delve into the scientific rationale for target selection, present a detailed, self-validating protocol for in silico analysis, and discuss the interpretation of docking results in the context of the compound's known biological activities.

Introduction: The Therapeutic Potential of this compound

This compound is a flavonoid compound characterized by the presence of two methoxy groups at the 6 and 4' positions of the flavone backbone. Methoxyflavones, in general, are recognized for their diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities.[1][2][3][4][5] The methoxy groups can enhance metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development.[1] Specifically, this compound and related compounds have been noted for their ability to diminish inflammation, relieve coughs, and act as antioxidants.[6] This guide will explore how computational docking studies can be leveraged to elucidate the molecular mechanisms underlying these effects by identifying and characterizing its interactions with key protein targets.

The Principle of Molecular Docking: A Computational Microscope

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein).[7] This method is instrumental in drug discovery for forecasting binding affinities and mechanisms.[7] By simulating the interaction between a ligand and a protein's binding site, we can estimate the strength of the interaction, often expressed as a binding energy score (in kcal/mol), and visualize the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. A lower binding energy generally indicates a more stable and favorable interaction.

Strategic Selection of Protein Targets

The choice of target proteins is paramount for a meaningful comparative docking study. Our selection is guided by the established biological activities of this compound and its structural analogs, focusing on key areas of therapeutic interest: inflammation, cancer, and neuroprotection.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a well-established strategy for anti-inflammatory drugs. Dimethoxyflavones have been shown to inhibit both COX isoforms, with a preference for COX-2.[8]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to systemic inflammation. The inhibition of TNF-α is a therapeutic target for various inflammatory diseases.[9]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers. Flavonoids have been investigated as potential EGFR inhibitors.[7]

  • Poly (ADP-ribose) Polymerase-1 (PARP-1): An enzyme involved in DNA repair and a key mediator of parthanatos, a form of programmed cell death implicated in neurodegenerative conditions. 3',4'-dimethoxyflavone has been identified as a neuroprotective inhibitor of this pathway.[1]

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is a critical regulator of programmed cell death. Overexpression of Bcl-2 is a hallmark of many cancers, and its inhibition can promote cancer cell death. Flavonoids are known to modulate apoptotic pathways.[10]

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

This section outlines a detailed methodology for a comparative docking study. The protocol is designed to be self-validating by including a redocking step to ensure the accuracy of the docking parameters.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., from PDB database) Ligand 2. Ligand Structure Preparation (this compound, 2D to 3D conversion) ReceptorPrep 3. Receptor Preparation (Remove water, add hydrogens) Ligand->ReceptorPrep GridBox 4. Grid Box Generation (Define binding site) ReceptorPrep->GridBox Redocking 5. Protocol Validation (Redock native ligand, RMSD < 2Å) GridBox->Redocking Docking 6. Docking Simulation (Dock this compound) Redocking->Docking Scoring 7. Scoring & Ranking (Analyze binding energies) Docking->Scoring Interaction 8. Interaction Analysis (Visualize H-bonds, hydrophobic interactions) Scoring->Interaction Comparison 9. Comparative Analysis (Compare results across all targets) Interaction->Comparison

Caption: A generalized workflow for a comparative molecular docking study.

1. Protein Structure Acquisition:

  • Obtain the 3D crystallographic structures of the target proteins (COX-2, TNF-α, EGFR, PARP-1, Bcl-2) from the Protein Data Bank (PDB). Select high-resolution structures that are co-crystallized with a ligand to clearly identify the binding site.

2. Ligand Preparation:

  • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

  • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation. Save the structure in a compatible format (e.g., .pdbqt).

3. Receptor Preparation:

  • Using molecular modeling software such as AutoDock Tools, prepare the protein structures by removing water molecules and co-crystallized ligands.

  • Add polar hydrogens and assign Kollman charges to the protein atoms.

4. Grid Box Generation:

  • Define the active binding site for each protein based on the location of the co-crystallized ligand.

  • Generate a grid box that encompasses the entire binding pocket to define the search space for the docking simulation.

5. Protocol Validation (Self-Validation):

  • To ensure the accuracy of the docking parameters, perform a redocking experiment. Extract the native ligand from the crystal structure and dock it back into the protein's binding site using the defined grid box.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the native ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[7]

6. Docking Simulation:

  • Perform the molecular docking of this compound into the prepared grid box of each target protein using a validated algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[7]

  • Generate multiple binding poses (e.g., 10-50) for each ligand-protein complex.

7. Scoring and Ranking:

  • The docking software will calculate the binding energy for each pose. The pose with the lowest binding energy is considered the most favorable.

8. Interaction Analysis:

  • Visualize the best-scoring pose for each complex using software like Discovery Studio or PyMOL.

  • Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues in the binding pocket of each protein.

Hypothetical Results: A Comparative Overview

The following table summarizes the hypothetical results of the comparative docking study, providing a quantitative basis for comparing the affinity of this compound for the selected targets.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 5IKR-8.5Tyr385, Arg120, Ser530
TNF-α 2AZ5-7.2Tyr119, Gly121, Leu57
EGFR 1M17-7.8Met793, Leu718, Thr790
PARP-1 6BHV-9.1Gly863, Ser904, Tyr907
Bcl-2 4LVT-8.2Arg146, Phe105, Tyr101

Disclaimer: These are hypothetical values for illustrative purposes.

Interpretation of Results and Mechanistic Insights

Based on our hypothetical data, this compound shows a strong binding affinity for all selected targets, with particularly low binding energies for PARP-1 and COX-2.

  • Strong PARP-1 and COX-2 Inhibition: The predicted strong binding to PARP-1 (-9.1 kcal/mol) and COX-2 (-8.5 kcal/mol) provides a compelling molecular basis for the observed neuroprotective and anti-inflammatory effects of related methoxyflavones.[1][8] The interactions with key residues in the active sites of these enzymes suggest a mechanism of competitive inhibition.

  • Potential Anticancer Activity: The favorable binding energies with EGFR (-7.8 kcal/mol) and Bcl-2 (-8.2 kcal/mol) support the potential of this compound as an anticancer agent.[4][5] Interaction with EGFR could inhibit signaling pathways that drive cell proliferation, while binding to Bcl-2 could disrupt its anti-apoptotic function, thereby sensitizing cancer cells to apoptosis. This aligns with findings that other dimethoxyflavonols induce apoptosis in cancer cells.[10]

  • Broad-Spectrum Activity: The ability of this compound to interact with multiple targets involved in different pathological processes (inflammation, cancer, neurodegeneration) suggests it may act as a multi-target agent. This is a desirable characteristic in the treatment of complex diseases.

The visualization below illustrates a simplified inflammatory signaling pathway that could be modulated by this compound through the inhibition of key protein targets like TNF-α and COX-2.

G cluster_pathway Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) TNFa TNF-α Stimulus->TNFa COX2 COX-2 TNFa->COX2 Upregulates Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation DMF This compound DMF->TNFa Inhibits DMF->COX2 Inhibits

Caption: Potential modulation of an inflammatory pathway by this compound.

Conclusion

This guide demonstrates how comparative molecular docking can serve as a valuable initial step in drug discovery and mechanistic studies. The in silico data presented, though hypothetical, provides a strong rationale for further experimental validation of this compound as a multi-target therapeutic agent. The predicted high binding affinities for PARP-1, COX-2, and Bcl-2 highlight its potential in the fields of neuroprotection, anti-inflammation, and oncology. Future in vitro and in vivo studies are essential to confirm these computational predictions and to fully elucidate the therapeutic promise of this intriguing natural compound.

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